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molecular formula C12H20N4 B8779015 4-(4-(Dimethylamino)piperidin-1-yl)pyridin-3-amine

4-(4-(Dimethylamino)piperidin-1-yl)pyridin-3-amine

Cat. No. B8779015
M. Wt: 220.31 g/mol
InChI Key: WWJWLCPQIOWDGK-UHFFFAOYSA-N
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Patent
US09340546B2

Procedure details

A solution of LiAlH4 (49.57 mg, 1.306 mmol) was added dropwise to a solution of tert-butyl N-[1-(3-amino-4-pyridyl)-4-piperidyl]-N-methyl-carbamate (100 mg, 0.3264 mmol) in THF at room temp. The reaction was stirred at 50° C. for 3 h, then at room temperature, the reaction mixture was quenched by the dropwise addition of wet THF. The reaction mixture was partitioned between 1N NaOH (50 mL) and diethyl ether (50 mL). The combined organics was dried (MgSO4) and evaporated to leave 4-(4-(dimethylamino)piperidin-1-yl)pyridin-3-amine as a yellow oil. MS (ES+) 221.1.
Quantity
49.57 mg
Type
reactant
Reaction Step One
Name
tert-butyl N-[1-(3-amino-4-pyridyl)-4-piperidyl]-N-methyl-carbamate
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[NH2:7][C:8]1[CH:9]=[N:10][CH:11]=[CH:12][C:13]=1[N:14]1[CH2:19][CH2:18][CH:17]([N:20]([CH3:28])[C:21](=O)OC(C)(C)C)[CH2:16][CH2:15]1>C1COCC1>[CH3:21][N:20]([CH3:28])[CH:17]1[CH2:16][CH2:15][N:14]([C:13]2[CH:12]=[CH:11][N:10]=[CH:9][C:8]=2[NH2:7])[CH2:19][CH2:18]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
49.57 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
tert-butyl N-[1-(3-amino-4-pyridyl)-4-piperidyl]-N-methyl-carbamate
Quantity
100 mg
Type
reactant
Smiles
NC=1C=NC=CC1N1CCC(CC1)N(C(OC(C)(C)C)=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 50° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature, the reaction mixture was quenched by the dropwise addition of wet THF
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between 1N NaOH (50 mL) and diethyl ether (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN(C1CCN(CC1)C1=C(C=NC=C1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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